N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a methyl group at position 4 and a pyridin-4-yl moiety at position 5. The triazole ring is linked via a sulfanyl group to an acetamide scaffold, which is further substituted with a 4-bromophenyl group. Its structural complexity and functional group diversity make it a subject of interest in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C16H14BrN5OS |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c1-22-15(11-6-8-18-9-7-11)20-21-16(22)24-10-14(23)19-13-4-2-12(17)3-5-13/h2-9H,10H2,1H3,(H,19,23) |
InChI Key |
UJBBRCYIEQGGMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the triazole ring, pyridine/phenyl moieties, and acetamide-linked groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural Differences
Triazole Substituents :
- The target compound’s methyl group at position 4 contrasts with ethyl (VUAA-1, OLC-12) or aryl (KA3, 477329-23-0) substituents. Smaller alkyl groups may enhance metabolic stability compared to bulkier aryl groups .
- Pyridine Position : Pyridin-4-yl (target, OLC-12) vs. pyridin-3-yl (VUAA-1, 477329-23-0). The nitrogen position in pyridine affects hydrogen-bonding interactions with biological targets .
Bromine’s steric bulk may hinder binding in some receptors but enhance affinity in others (e.g., halogen bonding in enzyme active sites) .
Physicochemical Properties
- Molecular Weight : The target compound (MW: ~435 g/mol) is heavier than VUAA-1 (MW: ~409 g/mol) due to bromine, which may influence bioavailability .
Research Findings and Implications
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